(2-Methyloxolan-3-yl)methanol
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Overview
Description
“(2-Methyloxolan-3-yl)methanol” is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 . The IUPAC name for this compound is (2-methyltetrahydro-3-furanyl)methanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(2-Methyloxolan-3-yl)methanol” is 1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(2-Methyloxolan-3-yl)methanol” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Asymmetric Synthesis
(Jung, Ho, & Kim, 2000) discussed the use of (2-Methyloxolan-3-yl)methanol derivatives in the asymmetric synthesis of α-hydroxy esters, highlighting its importance in chiral auxiliary and bidentate chelation-controlled alkylation processes. This emphasizes its utility in creating complex, chirally pure molecules for pharmaceutical applications.
Catalytic Conversion Processes
(Deutsch, Martin, & Lieske, 2007) explored the acid-catalyzed condensation of glycerol with aldehydes to form cyclic acetals, including [1,3]dioxolan-4-yl-methanols. This process is significant for creating novel platform chemicals from renewable resources.
Methanol Dehydrogenases in Microorganisms
(Keltjens, Pol, Reimann, & Camp, 2014) discussed the role of methanol dehydrogenase enzymes in methylotrophic bacteria, focusing on their catalytic efficiency improvements through rare-earth elements. This has implications for biotechnological applications, including biofuel production and carbon recycling.
Methanol as a Feedstock in Biotechnology
(Schrader et al., 2009) and (Whitaker et al., 2017) highlighted the use of methanol as a substrate for producing chemicals and fuels in methylotrophic bacteria and engineered Escherichia coli, respectively. These studies underscore methanol's potential as an alternative carbon source for sustainable bioprocesses.
Chemical Synthesis Applications
(Sarki et al., 2021) demonstrated the use of methanol in N-methylation of amines and transfer hydrogenation of nitroarenes, showcasing its versatility as both a hydrogen source and a C1 synthon in organic synthesis.
Methanol in Environmental Catalysis
(Gao & Au, 2000) studied the catalytic conversion of CO2 to methanol, emphasizing its role in reducing CO2 emissions and its application in methanol synthesis as a method for energy storage and conversion.
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.
properties
IUPAC Name |
(2-methyloxolan-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXNAFSAZMLNHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39161-15-4 |
Source
|
Record name | (2-methyloxolan-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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